An In-depth Technical Guide to the Physicochemical Properties of Ceftibuten Hydrate for Research
An In-depth Technical Guide to the Physicochemical Properties of Ceftibuten Hydrate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ceftibuten (B193870) hydrate (B1144303), a third-generation oral cephalosporin (B10832234) antibiotic. The information presented herein is intended to support research, development, and quality control activities by providing detailed methodologies for key analytical experiments and summarizing essential quantitative data.
General Information
Ceftibuten, as a dihydrate, is a broad-spectrum beta-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its stability in the presence of many β-lactamase enzymes makes it a valuable agent in treating various infections.[2]
| Property | Value | Reference |
| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, dihydrate | [3] |
| CAS Number | 118081-34-8 (dihydrate) | [3] |
| Molecular Formula | C₁₅H₁₄N₄O₆S₂ · 2H₂O | [3] |
| Molecular Weight | 446.5 g/mol | [3] |
| Appearance | White to pale yellowish-white crystalline powder | [2][4] |
Solubility Profile
The solubility of ceftibuten hydrate is a critical parameter for its formulation and in vitro testing. It is sparingly soluble in water and varies with the solvent and pH.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [3] |
| Dimethylformamide (DMF) | ~2 mg/mL | [3] |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | ~0.1 mg/mL | [3] |
| Water | Practically insoluble | [4] |
| Ethanol (95%) | Practically insoluble | [4] |
| Diethyl Ether | Practically insoluble | [4] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of ceftibuten hydrate.
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Preparation of Saturated Solution: Add an excess amount of ceftibuten hydrate powder to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed, inert container (e.g., glass vial). The excess solid should be visually apparent.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant. To avoid contamination with undissolved solid, filter the sample through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF or PTFE).
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as HPLC-UV.
-
Analysis: Analyze the diluted sample using the validated HPLC-UV method to determine the concentration of ceftibuten.
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Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Thermal Properties
Melting Point
The melting point of ceftibuten hydrate is reported as a range, often with decomposition.
| Property | Value | Reference |
| Melting Point | >180°C (with decomposition) | [5] |
Experimental Protocol: Capillary Melting Point Determination
This method is a standard pharmacopeial procedure for determining the melting point of a solid.
-
Sample Preparation: Ensure the ceftibuten hydrate sample is a fine, dry powder.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: Place the loaded capillary into a melting point apparatus.
-
Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) for a precise measurement, starting from a temperature approximately 10-20 °C below the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting point.
Crystallinity and Polymorphism
Ceftibuten can exist in different hydration states, including an anhydrous form and a dihydrate form. The crystalline structure has been elucidated by X-ray diffraction. A study has detailed the crystal structures of both anhydrous and hydrated ceftibuten, revealing that both exist as zwitterions.[1][6]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for characterizing the solid-state form of a crystalline substance.
-
Sample Preparation: Gently grind a small amount of ceftibuten hydrate powder to ensure a random orientation of crystals.
-
Sample Mounting: Place the powdered sample onto a sample holder.
-
Instrument Setup: Configure the PXRD instrument with appropriate settings for the X-ray source (e.g., Cu Kα radiation), voltage, and current.
-
Data Collection: Scan the sample over a defined 2θ range (e.g., 5° to 40°) at a specified scan rate.
-
Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (in degrees 2θ) for ceftibuten hydrate. These peaks can be compared to reference patterns to confirm the polymorphic form.
Spectroscopic and Chromatographic Properties
UV-Vis Spectroscopy
Ceftibuten exhibits characteristic absorbance maxima in the ultraviolet region.
| Property | λmax (nm) | Solvent | Reference |
| UV Absorbance Maxima | 218, 262 | Not specified | [3] |
| 261-265 | 0.1 M Phosphate Buffer (pH 8.0) | [4] |
Experimental Protocol: UV-Vis Spectrophotometry
-
Solution Preparation: Accurately weigh and dissolve a known amount of ceftibuten hydrate in a suitable solvent (e.g., 0.1 M phosphate buffer, pH 8.0) to obtain a stock solution of known concentration.
-
Dilution: Dilute the stock solution to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2-0.8 AU).
-
Measurement: Record the UV spectrum of the diluted solution over a relevant wavelength range (e.g., 200-400 nm) using the solvent as a blank.
-
Determination of λmax: Identify the wavelength(s) of maximum absorbance from the spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone analytical technique for the identification, quantification, and purity assessment of ceftibuten hydrate.
| Parameter | Condition | Reference |
| Column | YMC ODS-A, C18 (150 mm x 4.6 mm), 5 µm | [7] |
| Mobile Phase | Ammonium (B1175870) Acetate (B1210297) Buffer : Acetonitrile (90:10, v/v) | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection Wavelength | 262 nm | [7] |
| Column Temperature | 30 °C | [7] |
| Injection Volume | 20 µL | [7] |
| Run Time | 15 min | [7] |
| Retention Time | ~8.3 min | [7] |
Experimental Protocol: RP-HPLC for Quantification
-
Mobile Phase Preparation: Prepare the mobile phase as specified (e.g., 90:10 v/v ammonium acetate buffer:acetonitrile). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of ceftibuten hydrate reference standard of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: For bulk drug, dissolve a known amount in the mobile phase. For formulated products, extract the drug and dilute to a suitable concentration.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of ceftibuten in the sample solution from the calibration curve.
Stability
Ceftibuten hydrate's stability is influenced by factors such as pH, temperature, and light. Forced degradation studies are essential to understand its degradation pathways.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
-
Acid Hydrolysis: Expose a solution of ceftibuten hydrate to an acidic condition (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Expose a solution of ceftibuten hydrate to a basic condition (e.g., 0.1 M NaOH) at room or elevated temperature.
-
Oxidative Degradation: Treat a solution of ceftibuten hydrate with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to high temperatures (e.g., 80 °C).
-
Photodegradation: Expose the solid drug or a solution to UV and visible light in a photostability chamber.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Mechanism of Action
Ceftibuten exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[8] This action is mediated through its binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][5] The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[2]
Visualizations
Caption: Mechanism of action of Ceftibuten.
Caption: General workflow for HPLC analysis.
References
- 1. Crystal structures of anhydrous and hydrated ceftibuten - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Ceftibuten dihydrate | 118081-34-8 [amp.chemicalbook.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]
